
4-(Chloromethoxy)-3,5-dimethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethoxy)-3,5-dimethylbenzonitrile is an organic compound with a molecular formula of C10H10ClNO. This compound is characterized by the presence of a chloromethoxy group attached to a benzene ring, which also bears two methyl groups and a nitrile group. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-3,5-dimethylbenzonitrile typically involves the chloromethylation of 3,5-dimethylbenzonitrile. One common method includes the reaction of 3,5-dimethylbenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in an inert solvent like dichloromethane at room temperature for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
4-(Chloromethoxy)-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts like sodium ethoxide.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
科学研究应用
4-(Chloromethoxy)-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Chloromethoxy)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The nitrile group can also participate in reactions that influence the compound’s overall reactivity and interactions.
相似化合物的比较
4-(Chloromethoxy)-3,5-dimethylbenzonitrile can be compared with other similar compounds, such as:
4-(Methoxymethoxy)-3,5-dimethylbenzonitrile: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
4-(Chloromethoxy)-3,5-dimethylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(Chloromethoxy)-3,5-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
属性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
4-(chloromethoxy)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C10H10ClNO/c1-7-3-9(5-12)4-8(2)10(7)13-6-11/h3-4H,6H2,1-2H3 |
InChI 键 |
UXUPBKVUJPFYHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OCCl)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




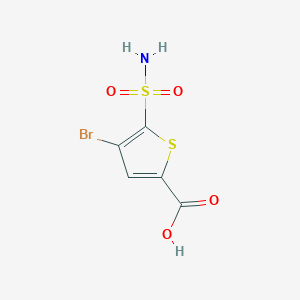

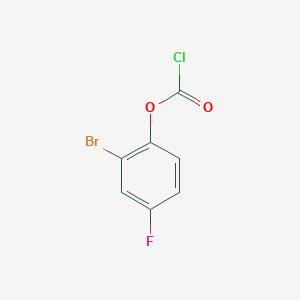
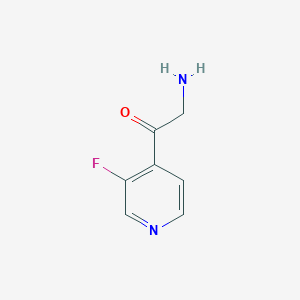
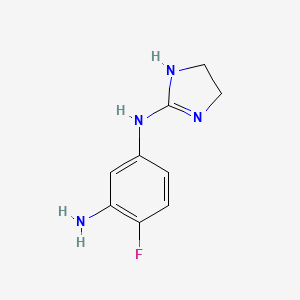

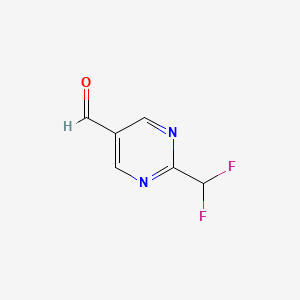

![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
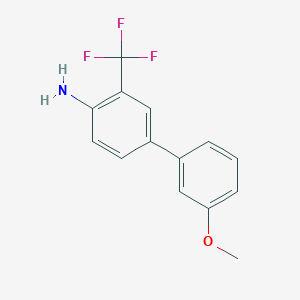
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)
amine](/img/structure/B13203223.png)
